Cyclohexane,1,2-dibromo-,trans-
Overview
Description
Cyclohexane,1,2-dibromo-,trans- is a useful research compound. Its molecular formula is C6H10Br2 and its molecular weight is 241.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexane,1,2-dibromo-,trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane,1,2-dibromo-,trans- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetic Resolution and Chiral Recognition
Cyclohexane,1,2-dibromo-,trans- is involved in the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides. Studies have shown a thermodynamic preference for chiral recognition towards specific isomers of cyclohexane-1,2-diols, with trans-(1R,2R)-cyclohexane-1,2-diol displaying a lower barrier for acyl transfer (Shinisha & Sunoj, 2009).
Characterization and Thermal Stability
Research into 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), a derivative of cyclohexane,1,2-dibromo-,trans-, has focused on its structure characterization and thermal stabilities. Studies reveal that it primarily consists of two diastereomers in a technical mixture, sensitive to thermal conditions (Arsenault et al., 2008).
Conformational Analysis
Conformational analysis of non-aromatic ring compounds, including trans-diaxial-1,2-dihalogeno-cyclohexanes, has been conducted to understand their molecular structure and behavior. The study of dipole moments and solvent dependencies provides insights into the molecular geometry and interactions of these compounds (Hageman & Havinga, 1966).
Environmental Impact Studies
Environmental studies have identified the presence of derivatives of cyclohexane,1,2-dibromo-,trans- in wildlife, such as in the Canadian Arctic beluga, highlighting the environmental impact and persistence of these compounds (Tomy et al., 2008).
properties
IUPAC Name |
(1S,2S)-1,2-dibromocyclohexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHKZKWKJNOTE-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane,1,2-dibromo-,trans- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.